molecular formula C11H13NO B1283777 (4-Isopropoxyphenyl)acetonitrile CAS No. 50690-53-4

(4-Isopropoxyphenyl)acetonitrile

Cat. No.: B1283777
CAS No.: 50690-53-4
M. Wt: 175.23 g/mol
InChI Key: DBTSXHMNKXXNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isopropoxyphenyl)acetonitrile is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . . This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

(4-Isopropoxyphenyl)acetonitrile is widely used in scientific research due to its versatile chemical properties . Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in biochemical research, particularly in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of (4-Isopropoxyphenyl)acetonitrile typically involves the following steps :

    Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection.

    Bromine Substitution: The protected phenol is then subjected to bromine substitution.

    Etherification: The brominated intermediate undergoes etherification to introduce the isopropoxy group.

    Deprotection: Finally, the protected hydroxyl group is deprotected to yield this compound.

These steps are carried out under mild reaction conditions, making the process suitable for industrial production due to its high yield and low cost.

Chemical Reactions Analysis

(4-Isopropoxyphenyl)acetonitrile can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways . The nitrile group can act as a nucleophile, participating in various biochemical reactions. The isopropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

(4-Isopropoxyphenyl)acetonitrile can be compared with other similar compounds, such as :

    4-Hydroxyphenylacetonitrile: Lacks the isopropoxy group, resulting in different chemical and biological properties.

    4-Methoxyphenylacetonitrile: Contains a methoxy group instead of an isopropoxy group, leading to variations in reactivity and applications.

    4-Ethoxyphenylacetonitrile: Similar to this compound but with an ethoxy group, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTSXHMNKXXNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574071
Record name {4-[(Propan-2-yl)oxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50690-53-4
Record name {4-[(Propan-2-yl)oxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Isopropoxyphenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(4-Isopropoxyphenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
(4-Isopropoxyphenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
(4-Isopropoxyphenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
(4-Isopropoxyphenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
(4-Isopropoxyphenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.